MfnD Ligase Substrate Orthogonality: Tyramine vs. Tyrosine and Phenylalanine
The MfnD tyramine–L-glutamate ligase (EC 6.3.4.24) from Methanocaldococcus fervens produces γ-glutamyltyramine with a kcat of 4.8 s⁻¹ and a Km of 0.8 mM for tyramine at pH 6.7, 70 °C [1]. Substitution of tyramine with L-tyrosine or L-phenylalanine results in zero detectable product formation, confirming absolute structural discrimination at the amine substrate site [1][2]. The kcat/Km for tyramine is 0.006 s⁻¹ µM⁻¹, while the corresponding values for tyrosine and phenylalanine are effectively zero [2]. This specificity is not shared by the class of ATP-grasp enzymes in general, as exemplified by glutathione synthetase which accepts glycine in place of glutamate [1].
| Evidence Dimension | Enzyme substrate specificity (MfnD ligase product formation) |
|---|---|
| Target Compound Data | γ-glutamyltyramine formed: kcat = 4.8 s⁻¹, Km (tyramine) = 0.8 mM, kcat/Km = 0.006 s⁻¹ µM⁻¹ |
| Comparator Or Baseline | Tyrosine and phenylalanine as alternative amine substrates: product formation not detected (kcat/Km ≈ 0) |
| Quantified Difference | Infinite selectivity (no product detected vs. quantified kcat/Km for tyramine) |
| Conditions | Recombinant MfnD from M. fervens; pH 6.7, 70 °C, 10 mM Mn²⁺; ATP 1.5 mM |
Why This Matters
Procurement of γ-glutamyltyramine is mandatory for any experiment or bioprocess requiring the native MfnD substrate; tyrosine or phenylalanine cannot functionally substitute, rendering generic γ-glutamyl amino acid mixtures ineffective for methanofuran-pathway reconstitution.
- [1] Wang, Y., Xu, H., Harich, K. C., & White, R. H. (2014). Identification and characterization of a tyramine–glutamate ligase (MfnD) involved in methanofuran biosynthesis. Biochemistry, 53(39), 6220–6230. doi:10.1021/bi500879h. View Source
- [2] BRENDA Enzyme Database. EC 6.3.4.24 – tyramine–L-glutamate ligase; Literature summary extracted from Wang et al. (2014), Biochemistry 53, 6220–6230. https://www.brenda-enzymes.info/literature.php?e=6.3.4.24&r=729267. View Source
